Dasatinib is a potent and orally active small molecule inhibitor with a broad spectrum of targets, including BCR-ABL, c-KIT, platelet-derived growth factor receptor (PDGFR), and Src family kinases (SFKs)123678910. Initially developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), dasatinib has shown efficacy against a range of solid tumors and hematologic malignancies123678910. Its ability to inhibit multiple tyrosine kinases makes it a versatile agent in cancer therapy, with ongoing research exploring its full potential in various clinical settings.
Dasatinib is well-established in the treatment of CML and Ph+ ALL, particularly in cases resistant to prior therapies like imatinib10. It has been shown to be highly effective in these hematologic malignancies due to its potent inhibition of BCR-ABL kinase activity10.
In solid tumors, dasatinib is being explored for its efficacy in a wide variety of malignancies, including breast, prostate, and sarcomas12367. Phase I and II clinical trials have indicated that dasatinib is a safe and promising agent for treating metastatic solid tumors refractory to standard therapies1. For instance, dasatinib selectively inhibits the growth of basal-type/"triple-negative" breast cancer cell lines in vitro, providing a scientific rationale for its clinical development in treating aggressive subtypes of breast cancer2.
Dasatinib has shown activity against cultured human prostate cancer cells, inhibiting cell adhesion, migration, and invasion at low nanomolar concentrations3. This suggests its potential as a therapeutic agent for metastatic prostate cancers with activated SFK and focal adhesion kinase signaling3.
In the context of immunotherapy, dasatinib acts as a pharmacologic on/off switch for CAR T cells, enabling control over CAR T cell function to reduce acute toxicity while preserving antitumor effects after drug withdrawal4. This unique application highlights dasatinib's role in enhancing the safety and efficacy of CAR T cell therapies.
Dasatinib inhibits migration and invasion in diverse human sarcoma cell lines and induces apoptosis in bone sarcoma cells dependent on SRC kinase for survival7. These findings suggest that dasatin
The synthesis of dasatinib monohydrate involves several steps, primarily starting from 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazole carboxamide and 4,6-dichloropyrimidine. The process can be summarized as follows:
This synthesis method has been optimized to yield higher quantities (greater than 92%) while minimizing side products and impurities, making it suitable for industrial applications.
Dasatinib monohydrate has a complex molecular structure characterized by its molecular formula . Key features include:
The XRPD pattern provides unique fingerprints for characterizing the crystalline form, while DSC helps in understanding thermal properties.
Dasatinib monohydrate participates in various chemical reactions, primarily through:
These reactions are crucial for developing new formulations that improve the drug's efficacy and reduce variability in patient responses.
Dasatinib exerts its pharmacological effects primarily through the inhibition of specific tyrosine kinases involved in cancer cell signaling pathways. The mechanism can be detailed as follows:
The effectiveness of dasatinib has been demonstrated through various clinical trials, showcasing significant improvements in patient outcomes.
Dasatinib monohydrate exhibits several notable physical and chemical properties:
Characterization techniques such as scanning electron microscopy and Fourier-transform infrared spectroscopy are often employed to analyze these properties.
Dasatinib monohydrate has significant applications in both clinical settings and research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2